molecular formula C8H12AsNO3 B12806858 (4-Dimethylaminophenyl)arsonic acid CAS No. 91484-30-9

(4-Dimethylaminophenyl)arsonic acid

Cat. No.: B12806858
CAS No.: 91484-30-9
M. Wt: 245.11 g/mol
InChI Key: LPDVLRXMXBPGTC-UHFFFAOYSA-N
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Description

(4-Dimethylaminophenyl)arsonic acid is an organoarsenic compound with the molecular formula C₈H₁₁AsNO₃. It features a phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at the para position and an arsonic acid (-AsO₃H₂) group. The dimethylamino group is a strong electron donor, influencing the compound’s electronic properties, solubility, and reactivity. This compound is utilized in analytical chemistry (e.g., derivatization for arsenic detection ), coordination chemistry (e.g., forming polyoxometalate complexes ), and as a precursor in pharmaceuticals .

Properties

CAS No.

91484-30-9

Molecular Formula

C8H12AsNO3

Molecular Weight

245.11 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]arsonic acid

InChI

InChI=1S/C8H12AsNO3/c1-10(2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

LPDVLRXMXBPGTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminophenyl)arsonic acid typically involves the reaction of dimethylaminobenzene with arsenic acid. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{AsO}_3\text{H}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of (4-Dimethylaminophenyl)arsonic acid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (4-Dimethylaminophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine derivatives.

Scientific Research Applications

(4-Dimethylaminophenyl)arsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Dimethylaminophenyl)arsonic acid involves its interaction with molecular targets and pathways in biological systems. The arsonic acid group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Arsanilic Acid [(4-Aminophenyl)arsonic Acid]

  • Structure: The amino (-NH₂) group replaces the dimethylamino group.
  • Key Differences: Electron Effects: The -NH₂ group is less electron-donating than -N(CH₃)₂, leading to higher acidity in the arsonic acid group (lower pKa) . Applications: Arsanilic acid’s sodium salt (sodium arsanilate) is used as a feed additive and antimicrobial agent , whereas (4-dimethylaminophenyl)arsonic acid is more commonly employed in analytical derivatization . Solubility: The sodium salt of arsanilic acid is highly water-soluble, whereas the dimethylamino analog may exhibit lower solubility due to increased hydrophobicity .

p-(4-Dimethylaminophenyl)phenylarsonic Acid (p-DAPPA)

  • Structure : A biphenyl system with -N(CH₃)₂ and -AsO₃H₂ groups on separate rings.
  • Key Differences: Detection: p-DAPPA is formed by reacting arsanilic acid with 4-dimethylaminobenzaldehyde (DMAB) for selective detection via spectrophotometry (λmax = 340 nm) . Stability: The extended conjugation in p-DAPPA enhances UV absorbance, making it superior for trace arsenic analysis compared to simpler arylarsonic acids .

4-Fluorophenylarsonic Acid

  • Structure: A fluorine atom replaces the dimethylamino group.
  • Key Differences: Electron Effects: Fluorine is electron-withdrawing, increasing the arsonic acid’s acidity and altering its coordination behavior with metals (e.g., forming Mo₆ or Mo₁₂ polyoxometalates depending on pH) . Applications: Fluorinated analogs are preferred in materials science for pH-dependent self-assembly , whereas dimethylamino derivatives are more relevant in biological systems.

[4-(Diethylamino)phenyl]arsonic Acid

  • Structure: Diethylamino (-N(C₂H₅)₂) substituent instead of dimethylamino.
  • Toxicity: Alkyl chain length impacts toxicity; diethyl derivatives may require stricter handling protocols compared to dimethyl analogs .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Electron Effect pKa (AsO₃H₂) Key Applications
(4-Dimethylaminophenyl)arsonic acid -N(CH₃)₂ Strong donor ~4.5* Analytical derivatization , catalysis
Arsanilic acid -NH₂ Moderate donor ~3.8 Antimicrobials , feed additives
4-Fluorophenylarsonic acid -F Withdrawing ~2.9 Polyoxometalate synthesis
p-DAPPA Biphenyl system Conjugated N/A UV-based detection

*Estimated based on substituent effects.

Table 2: Spectral Properties

Compound UV λmax (nm) IR Key Bands (cm⁻¹)
(4-Dimethylaminophenyl)arsonic acid 270–340* As-O (800–850)
Arsanilic acid 260–280 As-O (820), N-H (3350)
p-DAPPA 340 As-O (810), C=N (1600)

*Inferred from thiazolidinone derivatives with similar substituents .

Research Findings

Coordination Chemistry: (4-Dimethylaminophenyl)arsonic acid forms stable complexes with transition metals (e.g., Mo), where the dimethylamino group modulates electron density at the arsenic center, influencing speciation (Mo₆ vs. Mo₁₂ clusters) under varying pH .

Analytical Utility : Derivatization with DMAB to form p-DAPPA enables selective detection of arsenic species with a recovery rate of 100.5% ± 13.7%, outperforming methods for dimethylarsinic acid (DMA) .

Biological Activity: Thiazolidinone derivatives containing the 4-dimethylaminophenyl group exhibit anticonvulsant activity, suggesting the substituent’s role in enhancing CNS permeability .

Biological Activity

(4-Dimethylaminophenyl)arsonic acid, also known as p-Dimethylaminophenylazophenylarsonic acid, is an organoarsenic compound notable for its diverse biological activities. This article discusses its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a dimethylamino group and an arsonic acid group, which contributes to its biological activity. Its structure allows it to interact with various biological targets, leading to significant effects on microbial and cancerous cells.

Antimicrobial Activity

Research indicates that (4-Dimethylaminophenyl)arsonic acid exhibits notable antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of (4-Dimethylaminophenyl)arsonic Acid

MicroorganismActivity LevelReference
Staphylococcus aureusSignificant
Candida albicansSignificant
Escherichia coliModerate
Klebsiella pneumoniaeModerate

The compound's mechanism of action in antimicrobial activity involves the disruption of cellular processes through covalent bonding with thiol groups in proteins, leading to inhibition of key enzymatic functions.

Anticancer Activity

In addition to its antimicrobial effects, (4-Dimethylaminophenyl)arsonic acid has been investigated for its potential anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of (4-Dimethylaminophenyl)arsonic Acid

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A375 (Melanoma)20
NCI-H1573 (Lung Adenocarcinoma)25

The mechanism underlying its anticancer activity includes the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells. This oxidative stress leads to apoptosis and inhibits tumor growth.

The biological activity of (4-Dimethylaminophenyl)arsonic acid can be attributed to several mechanisms:

  • Covalent Bond Formation : The arsonic acid moiety can form covalent bonds with thiol groups in proteins, disrupting enzyme function.
  • DNA Intercalation : The aromatic structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation : The compound can induce ROS production, leading to oxidative damage in cells.

Case Studies

  • Antimicrobial Efficacy : A study assessed the effectiveness of (4-Dimethylaminophenyl)arsonic acid against Staphylococcus aureus and found it significantly inhibited bacterial growth compared to controls. The study highlighted the potential for developing this compound into a therapeutic agent for resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In vitro studies on the MCF-7 breast cancer cell line showed that treatment with (4-Dimethylaminophenyl)arsonic acid resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

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